4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine
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Overview
Description
6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Trilaciclib: A cyclin-dependent kinase inhibitor with a similar tricyclic structure.
8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-sulfonamide: Another compound with a related tricyclic framework.
Uniqueness
6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to its specific substitution pattern and the presence of the piperazine moiety
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H16N4O/c1-18-6-8-19(9-7-18)15-14-13(16-10-17-15)11-4-2-3-5-12(11)20-14/h2-5,10H,6-9H2,1H3 |
InChI Key |
VWOBNWMZSJXLKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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